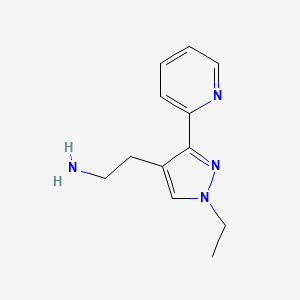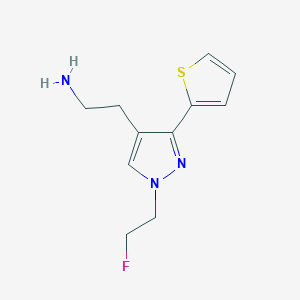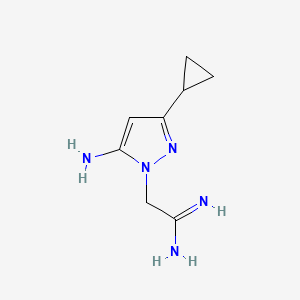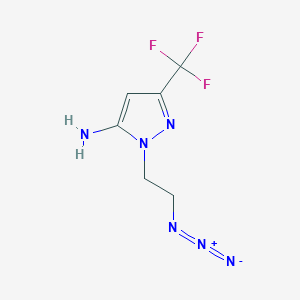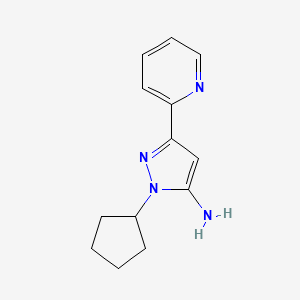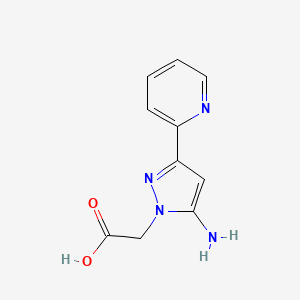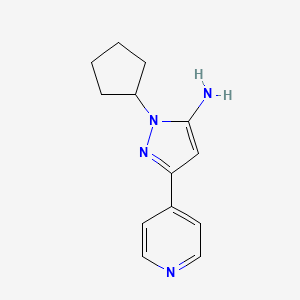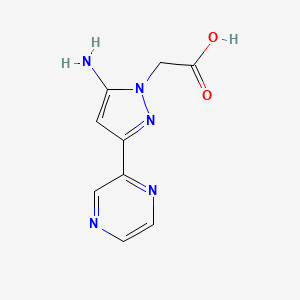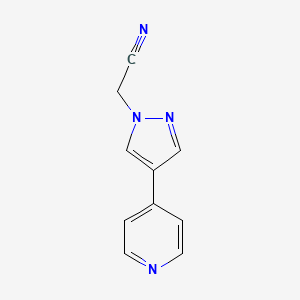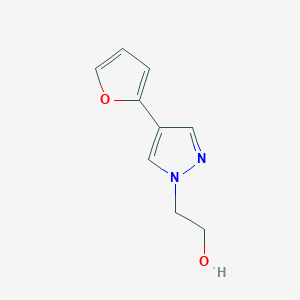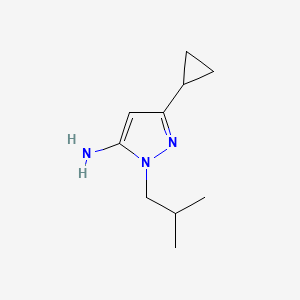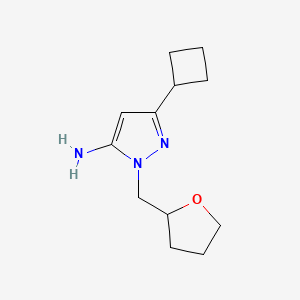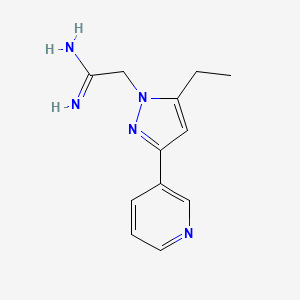
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide
Übersicht
Beschreibung
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide is a compound that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. It is a novel pyrazole derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Wissenschaftliche Forschungsanwendungen
Synthesis of Vitamin B3 Derivatives
This compound is utilized in the synthesis of nicotinic acid and nicotinamide , which are commercially known as vitamin B3 or PP . These derivatives are essential for human nutrition and have implications in treating pellagra, a disease caused by vitamin B3 deficiency .
Production of Resins
The pyridine base of the compound serves as an intermediate in the production of 2-methyl-5-vinylpyridine , which is a precursor for manufacturing various types of resins . These resins have applications ranging from coatings to adhesives in industrial settings .
Antimicrobial Applications
Derivatives of thiazolidine, which can be synthesized from compounds structurally similar to 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide, have shown antimicrobial activity against various fungal strains such as A. niger and A. flavus, and yeast strains like S. cerevisiae and C. albicans .
Biotechnology Research
In biotechnology, this compound could be involved in the development of new drug candidates . The presence of a pyridine moiety makes it a valuable scaffold for designing molecules with potential biological activity .
Environmental Applications
While specific environmental applications for this compound were not directly found, related pyridine compounds are often explored for their role in environmental chemistry , including the development of green synthesis methods and catalyst recovery .
Analytical Chemistry
In analytical chemistry, the compound’s derivatives could be used as standards or reagents . Their unique chemical structure allows for their use in supramolecular chemistry and as a component in analytical labware .
Agricultural Research
Compounds with a similar structure are investigated for their potential use in agriculture . They may serve as building blocks for more complex molecules that could be used as pesticides or growth regulators .
Pharmaceutical Probe Design
The compound’s structure is conducive to the design of pharmaceutical probes . These probes can be used to study various biological targets, aiding in the discovery of next-generation drug candidates .
Eigenschaften
IUPAC Name |
2-(5-ethyl-3-pyridin-3-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-2-10-6-11(9-4-3-5-15-7-9)16-17(10)8-12(13)14/h3-7H,2,8H2,1H3,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSNGCOCFKIMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=N)N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



